molecular formula C16H19NO2 B1437828 N-[2-(2-Methoxyethoxy)benzyl]aniline CAS No. 1040686-68-7

N-[2-(2-Methoxyethoxy)benzyl]aniline

Cat. No.: B1437828
CAS No.: 1040686-68-7
M. Wt: 257.33 g/mol
InChI Key: JCGATMBFIQBYMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Methoxyethoxy)benzyl]aniline typically involves the reaction of 2-(2-methoxyethoxy)benzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Products may include N-[2-(2-Methoxyethoxy)benzyl]nitrobenzene.

    Reduction: Products may include N-[2-(2-Methoxyethoxy)benzyl]cyclohexylamine.

    Substitution: Products vary depending on the electrophile used, such as N-[2-(2-Methoxyethoxy)benzyl]acetanilide.

Scientific Research Applications

N-[2-(2-Methoxyethoxy)benzyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism are ongoing, with a focus on understanding its binding affinity and specificity.

Comparison with Similar Compounds

  • N-[2-(2-Methoxyethoxy)benzyl]cyclohexylamine
  • N-[2-(2-Methoxyethoxy)benzyl]nitrobenzene
  • N-[2-(2-Methoxyethoxy)benzyl]acetanilide

Comparison: N-[2-(2-Methoxyethoxy)benzyl]aniline is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-[[2-(2-methoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-11-12-19-16-10-6-5-7-14(16)13-17-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGATMBFIQBYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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